molecular formula C9H7BrFNO B2744619 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one CAS No. 1858060-15-7

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B2744619
CAS No.: 1858060-15-7
M. Wt: 244.063
InChI Key: SQULGSZBJQBKNN-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine and fluorine atoms attached to the isoquinolinone core, which imparts unique chemical and biological properties. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination and fluorination of 3,4-dihydro-2H-isoquinolin-1-one. One common method involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine and fluorine sources under controlled conditions. For example, the bromination can be carried out using bromine in the presence of a suitable solvent, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Bromination: Reacting 3,4-dihydro-2H-isoquinolin-1-one with bromine in a suitable solvent.

    Fluorination: Treating the brominated intermediate with a fluorinating agent.

    Purification: Using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinolinone derivatives or reduction to form dihydroisoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Products: Various substituted isoquinolinone derivatives.

    Oxidation Products: Quinolinone derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

Scientific Research Applications

6-Bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Properties

IUPAC Name

6-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-2H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQULGSZBJQBKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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